molecular formula C24H24N2O7S B11352094 Diethyl 3-methyl-5-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate

Cat. No.: B11352094
M. Wt: 484.5 g/mol
InChI Key: JERVPQFIJIVFET-UHFFFAOYSA-N
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Description

2,4-DIETHYL 3-METHYL-5-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 3-METHYL-5-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the benzofuran and oxazole moieties through various coupling reactions. Common reagents used in these steps include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 3-METHYL-5-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the production of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-2,4-DICARBOXYLATE depends on its specific application. In a biological context, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and cellular experiments.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3,4-ethylenedioxythiophene share the thiophene core but differ in their substituents.

    Benzofuran Derivatives: Compounds such as 2-methylbenzofuran and 5-hydroxybenzofuran have similar structures but lack the oxazole and thiophene components.

    Oxazole Derivatives: Compounds like 2,5-dimethyloxazole and 4-phenyl-1,2-oxazole share the oxazole ring but differ in their additional substituents.

Uniqueness

What sets 2,4-DIETHYL 3-METHYL-5-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-2,4-DICARBOXYLATE apart is its combination of these three distinct heterocyclic systems in a single molecule. This unique structure may confer specific properties, such as enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H24N2O7S

Molecular Weight

484.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H24N2O7S/c1-5-30-23(28)19-13(4)20(24(29)31-6-2)34-22(19)25-21(27)16-11-18(33-26-16)14-7-8-17-15(10-14)9-12(3)32-17/h7-8,10-12H,5-6,9H2,1-4H3,(H,25,27)

InChI Key

JERVPQFIJIVFET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OC(C4)C

Origin of Product

United States

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